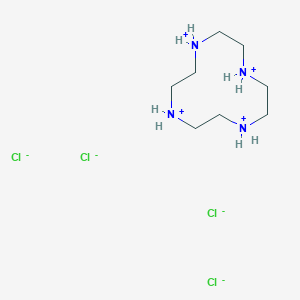
1,3,5-三异丙基苯
描述
1,3,5-Triisopropylbenzene is a versatile compound with several applications in various industries . It is commonly used as a fuel and fuel additive, as well as in lubricants and lubricant additives . Additionally, it is utilized in the production of 2,4,6-triisopropyl-benzenesulfonyl chloride . This compound is also effective as a swelling agent in the synthesis of mesoporous silica with hexagonal pores . Furthermore, it serves as a micelle expander in the creation of magnetic mesoporous silica nanoparticles .
Synthesis Analysis
The synthesis of 1,3,5-Triisopropylbenzene involves a reaction mixture purified with silica gel column chromatography using hexane as eluent . The first fast-moving fraction is 1,3,5-triisopropylbenzene .Molecular Structure Analysis
The molecular formula of 1,3,5-Triisopropylbenzene is C15H24 . Its average mass is 204.351 Da and its monoisotopic mass is 204.187805 Da .Chemical Reactions Analysis
The reactions between 1,3,5-Triisopropylbenzene and elemental sulfur take places through ring-opening reaction of S8 resulting in sulfur radicals at sulfur chain ends, radicals transferring to isopropyl groups of 1,3,5-Triisopropylbenzene, and radical coupling reactions between carbon radicals and sulfur radicals .Physical And Chemical Properties Analysis
1,3,5-Triisopropylbenzene has a melting point of -14–11°C, a boiling point of 232-236 °C (lit.), and a density of 0.845 g/mL at 25 °C (lit.) . Its vapor pressure is 0.91Pa at 25℃ and its refractive index n 20/D is 1.488 (lit.) . It has a flash point of 188 °F and is stored below +30°C . It is a liquid with a specific gravity of 0.845 and is clear colorless . It is immiscible with water .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 1,3,5-Triisopropylbenzene, focusing on six unique applications:
Fuel and Fuel Additives
1,3,5-Triisopropylbenzene is utilized as a component in fuels and fuel additives. Its chemical properties enhance the performance and efficiency of fuels, making it a valuable additive in the energy sector .
Lubricants and Lubricant Additives
This compound is also used in the formulation of lubricants and lubricant additives. It helps improve the viscosity and stability of lubricants, which are essential for reducing friction and wear in mechanical systems .
Synthesis of 2,4,6-Triisopropylbenzenesulfonyl Chloride
1,3,5-Triisopropylbenzene serves as a precursor in the synthesis of 2,4,6-triisopropylbenzenesulfonyl chloride. This derivative is important in various chemical reactions and industrial processes .
Swelling Agent in Mesoporous Silica Synthesis
In the field of materials science, 1,3,5-Triisopropylbenzene is employed as a swelling agent during the synthesis of mesoporous silica with two-dimensional hexagonal pores. This application is crucial for creating materials with specific pore structures and properties .
Micelle Expander in Nanoparticle Synthesis
The compound is used as a micelle expander in the synthesis of highly ordered mesoporous SBA-15 silica and magnetic mesoporous silica nanoparticles. These nanoparticles have applications in catalysis, drug delivery, and other advanced technologies .
Model Compound in Catalytic Cracking Studies
1,3,5-Triisopropylbenzene is used as a model compound for evaluating the kinetics, diffusion, and deactivation of Y zeolites in fluid catalytic cracking processes. This research helps improve the efficiency and effectiveness of catalytic cracking in the petroleum industry.
作用机制
Target of Action
1,3,5-Triisopropylbenzene is a chemical compound that primarily targets the formation of mesoporous silicas . It acts as a swelling agent and micelle expander during the synthesis of these silicas .
Mode of Action
The compound interacts with its targets by expanding the micelles, which are an important part of the synthesis process of mesoporous silicas . This interaction results in the formation of two-dimensional hexagonal pores in the silicas .
Biochemical Pathways
The biochemical pathways affected by 1,3,5-Triisopropylbenzene involve the synthesis of mesoporous silicas . The compound’s action as a swelling agent and micelle expander influences the formation of the silicas, leading to the creation of two-dimensional hexagonal pores .
Result of Action
The molecular and cellular effects of 1,3,5-Triisopropylbenzene’s action are seen in the formation of mesoporous silicas with two-dimensional hexagonal pores . These silicas have a variety of applications, including the potential to improve the performance of immobilized enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3,5-Triisopropylbenzene. For example, the compound should be stored below +30°C . Additionally, it should be handled in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces . These precautions help to ensure the compound’s stability and effectiveness in the synthesis of mesoporous silicas .
安全和危害
1,3,5-Triisopropylbenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified under Flammable liquids, Acute dermal toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) . It is recommended to avoid contact with skin and clothing, avoid breathing vapors or mists, and not to ingest . If swallowed, immediate medical assistance should be sought . It should be handled with protective gloves/protective clothing/eye protection/face protection .
未来方向
1,3,5-Triisopropylbenzene has been employed as a swelling agent during the synthesis of mesoporous silicas with two-dimensional hexagonal pores . It was also employed as a micelle expander in the synthesis of highly ordered mesoporous SBA-15 silica and magnetic mesoporous silica nanoparticles . Future research may continue to explore its potential uses in various industries and its role in the synthesis of other compounds.
属性
IUPAC Name |
1,3,5-tri(propan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMCUSHVMYIRMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041232 | |
| Record name | 1,3,5-Triisopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Benzene, tris(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,3,5-tris(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Triisopropylbenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19228 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.02 [mmHg] | |
| Record name | 1,3,5-Triisopropylbenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19228 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,3,5-Triisopropylbenzene | |
CAS RN |
717-74-8, 27322-34-5 | |
| Record name | 1,3,5-Triisopropylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=717-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triisopropylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000717748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, tris(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027322345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 717-74-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403075 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, tris(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,3,5-tris(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Triisopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-triisopropylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.857 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-TRIISOPROPYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR9Y346WPB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,3,5-triisopropylbenzene?
A1: 1,3,5-Triisopropylbenzene has the molecular formula C18H30 and a molecular weight of 246.43 g/mol.
Q2: Are there any spectroscopic data available for characterizing 1,3,5-triisopropylbenzene?
A2: While the provided research does not delve into detailed spectroscopic analysis, techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and FTIR (Fourier Transform Infrared) spectroscopy are commonly employed to characterize the structure and properties of 1,3,5-TIPB.
Q3: How does 1,3,5-triisopropylbenzene interact with zeolites, and why is this interaction important?
A3: 1,3,5-TIPB's large size makes it a valuable probe molecule for studying diffusion and accessibility in porous materials like zeolites [, , , , ]. Its ability to access the internal pores of zeolites depends on factors like pore size, shape, and the presence of interconnected micro-, meso-, and macropores [, ].
Q4: What happens when 1,3,5-TIPB is cracked over different types of catalysts?
A4: Cracking of 1,3,5-TIPB has been studied over various catalysts, including zeolites (ZSM-5, Y-zeolite), amorphous kaolin, and mesoporous materials [, , , ]. The product distribution and selectivity vary depending on the catalyst's acidity, pore structure, and reaction conditions [, ].
Q5: How is 1,3,5-triisopropylbenzene used in catalysis research?
A5: 1,3,5-TIPB is often employed as a probe molecule to study the accessibility and activity of acid sites in zeolites and other porous catalysts [, , , , ]. Its large size makes it sensitive to diffusion limitations within the catalyst pores, providing insights into the catalyst's effectiveness for converting bulky molecules.
Q6: Can you explain the role of 1,3,5-triisopropylbenzene in studying the effectiveness of ZSM-5 catalysts?
A6: The cracking of 1,3,5-TIPB is a common test reaction to evaluate the accessibility of acid sites in ZSM-5 zeolites, especially after modifications like desilication or the creation of hierarchical pore structures [, , , ]. Comparing its conversion with smaller molecules like cumene helps assess the effectiveness of these modifications in enhancing the accessibility of active sites for bulkier reactants.
Q7: What other applications, besides catalysis, involve the use of 1,3,5-triisopropylbenzene?
A7: 1,3,5-TIPB serves as a swelling agent in the synthesis of mesoporous materials like SBA-15 silica [, , ]. Its incorporation influences the pore size and structure of these materials, expanding their potential applications in adsorption, separation, and drug delivery.
Q8: Can you elaborate on the use of 1,3,5-triisopropylbenzene in synthesizing mesoporous silica?
A8: In the synthesis of ordered mesoporous silicas like SBA-15, 1,3,5-TIPB acts as a micelle expander, increasing the pore size by affecting the self-assembly of surfactant molecules like Pluronic P123 [, , ]. This ability to tailor pore size is crucial for applications requiring larger pore diameters, such as the adsorption and processing of bulky molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














